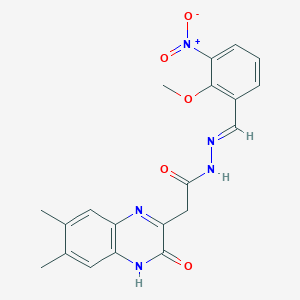

2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline derivatives are a class of heterocyclic compounds that have drawn attention due to their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The specific compound mentioned, although not directly studied, falls within this category and is likely to share some of the chemical and physical characteristics associated with quinoxaline derivatives.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-diketones and 1,2-diamines or by cyclization of o-phenylenediamines with α-diketones. For example, the synthesis of related compounds like (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base was achieved through the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009).

Molecular Structure Analysis

X-ray crystallography is a common method for analyzing the molecular structure of quinoxaline derivatives. For instance, the structural characterization of (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate (NBQA) was carried out using single-crystal X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions (Oumeria Kourat et al., 2020).

Chemical Reactions and Properties

Quinoxaline derivatives can undergo various chemical reactions, including cyclization, substitution, and redox reactions. For example, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides are known to be reduced to the corresponding quinoline-3-carboxamides by zinc in glacial acetic acid (I. Ukrainets, L. Sidorenko, O. Golovchenko, 2007).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as melting points, solubility, and crystallinity, can be influenced by their specific chemical structures. For instance, the crystal structure, spectroscopic characterization, and nonlinear optical properties of derivatives like (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide have been thoroughly investigated, demonstrating the compound's solid-state characteristics and potential applications in material science (Nourdine Boukabcha et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinoxaline derivatives, are closely related to their molecular structure. Studies on compounds like N′-(2-Hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazonatooxovanadium(V) have explored their coordination chemistry, showcasing the versatile nature of these molecules in forming complex structures with metal ions (Hui-min Liu et al., 2013).

Propiedades

IUPAC Name |

2-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)-N-[(E)-(2-methoxy-3-nitrophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5/c1-11-7-14-15(8-12(11)2)23-20(27)16(22-14)9-18(26)24-21-10-13-5-4-6-17(25(28)29)19(13)30-3/h4-8,10H,9H2,1-3H3,(H,23,27)(H,24,26)/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDQWICGLOKVLK-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine](/img/structure/B5528797.png)

![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)

![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)

![1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5528843.png)

![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)